1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid
描述
属性
IUPAC Name |
1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXXJWZOTJPMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204556 | |
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55983-75-0 | |
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055983750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole ring is typically constructed via cyclocondensation between 3-chlorophenylhydrazine and β-ketoesters. For example, ethyl 3-methoxy-4-oxopent-2-enoate reacts with 3-chlorophenylhydrazine in ethanol under reflux (78°C, 12 hr), yielding ethyl 1-(3-chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate (intermediate ester) with 68–72% efficiency. Key considerations include:
-
Regioselectivity : The methoxy group at C5 is stabilized by electron-donating effects during cyclization, directing the hydrazine’s nucleophilic attack to the β-ketoester’s α-position.
-
Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce regioselectivity compared to ethanol.
Hydrolysis of Ester Intermediates
The intermediate ester undergoes alkaline hydrolysis (2M NaOH, 80°C, 6 hr) to yield the carboxylic acid. This step achieves >90% conversion when monitored via TLC (silica gel, eluent: hexane/ethyl acetate 3:1). Post-hydrolysis, acidification with HCl (pH 2–3) precipitates the product, which is recrystallized from ethanol/water (1:3) to ≥98% purity.
Reaction Optimization and Yield Enhancement
Catalytic Improvements
Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide, 5 mol%) during cyclocondensation reduces reaction time from 12 hr to 6 hr, boosting yields to 81%. Microwave-assisted synthesis (100°C, 30 min) further accelerates the process, though scalability remains challenging.
Temperature and Stoichiometry
Optimal molar ratios for cyclocondensation are 1:1.2 (β-ketoester:hydrazine), preventing side reactions such as over-alkylation. Excess hydrazine (>1.5 equiv) promotes dimerization, reducing yields by 15–20%.
Table 1: Comparative Analysis of Reaction Conditions
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | 78°C (reflux) | 100°C (microwave) | +12% |
| Catalyst | None | TBAB (5 mol%) | +9% |
| Hydrazine Equivalents | 1.0 | 1.2 | +7% |
| Reaction Time | 12 hr | 6 hr | +13% |
Mechanistic Insights and Intermediate Characterization
Cyclization Mechanism
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the hydrazine’s nucleophilic nitrogen attacks the β-ketoester’s electrophilic carbonyl carbon. Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.7 kcal/mol, with the methoxy group stabilizing the intermediate through resonance.
Spectroscopic Validation
-
FTIR : The carboxylic acid product shows characteristic peaks at 1695 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O–H stretch).
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H4), 7.54–7.62 (m, 4H, chlorophenyl), 3.89 (s, 3H, OCH3), 13.1 (br s, 1H, COOH).
Crystallographic and Purity Analysis
X-ray Diffraction (XRD)
Single-crystal XRD of the intermediate ester (C₁₃H₁₃ClN₂O₃) reveals a monoclinic lattice (space group P2₁/c) with a dihedral angle of 84.3° between the pyrazole and chlorophenyl planes. The carboxylic acid derivative exhibits similar packing but with hydrogen-bonded dimers (O⋯O distance: 2.68 Å), critical for solubility profiles.
Table 2: Crystallographic Parameters
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|---|
| Intermediate Ester | P2₁/c | 8.21 | 12.34 | 14.56 | 112.7 | 1452.1 |
| Carboxylic Acid | P-1 | 5.89 | 7.45 | 10.22 | 98.3 | 448.9 |
Industrial-Scale Considerations
Cost-Effective Precursors
Replacing ethyl β-ketoesters with methyl analogs reduces raw material costs by 18% without compromising yield. However, methyl esters require longer hydrolysis times (8 hr vs. 6 hr).
Waste Management
The process generates 1.2 kg of NaCl per kilogram of product during acidification. Implementing solvent recovery (ethanol: 85% reclaimed) and neutralization with Ca(OH)₂ minimizes environmental impact.
Applications and Derivative Synthesis
The carboxylic acid serves as a precursor for amides and esters with enhanced bioactivity. For example, coupling with methylamine using HATU/DIPEA yields 1-(3-chlorophenyl)-5-methoxy-N-methyl-1H-pyrazole-3-carboxamide, a potential kinase inhibitor .
化学反应分析
Oxidation Reactions
The carboxylic acid group and methoxy substituent undergo oxidation under controlled conditions:
Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while CrO₃ induces decarboxylation through acid-catalyzed pathways .
Substitution Reactions
The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
Halogen Exchange
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| NaBr/DMSO | 120°C, 8h | 3-Bromophenyl analogue | 64% |
| KI/CuI, 18-crown-6 | 100°C, 6h | 3-Iodophenyl derivative | 51% |
Notable Trend : Reactivity follows the order Br > I due to steric effects, as shown in kinetic studies .
Methoxy Group Replacement
| Reagent | Conditions | Products | Application |
|---|---|---|---|
| BBr₃ (1M in DCM) | −78°C, 1h | 5-Hydroxypyrazole | Pharmacophore modification |
| H₂O/H⁺ (cat.) | Reflux, 24h | Demethylated carboxylic acid | Intermediate for esters |
Esterification and Amidation
The carboxylic acid group shows high reactivity toward alcohols and amines:
Amide Derivatives
| Amine | Coupling Agent | Conditions | Amide Product | Bioactivity |
|---|---|---|---|---|
| Ethylenediamine | EDC/HOBt | 0°C, 4h | Bis-amide conjugate | Anticancer (IC₅₀ = 8.2 μM) |
| Aniline | SOCl₂ | Reflux, 3h | N-Phenylamide | Enzyme inhibitor |
Condensation Reactions
The pyrazole ring participates in cyclocondensation to form fused heterocycles:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Thiosemicarbazide | EtOH/HCl, Δ | Pyrazolo[3,4-d]thiazole | Antimicrobial lead |
| Malononitrile | K₂CO₃, DMF, 80°C | Pyrazolo[3,4-b]pyridine | Fluorescent probe |
Mechanism : Acid-catalyzed dehydration followed by [4+2] cycloaddition confirmed by DFT calculations .
Comparative Reactivity Table
| Reaction Type | Rate (k, rel.) | Activation Energy (kJ/mol) | Primary Site |
|---|---|---|---|
| Oxidation | 1.0 | 85 ± 3 | C-4 |
| Esterification | 2.5 | 62 ± 2 | COOH |
| NAS (Br) | 0.8 | 94 ± 4 | 3-Chlorophenyl |
Data derived from Arrhenius plots and isotopic labeling experiments .
Stability Under Environmental Conditions
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| pH 1.2 (HCl) | 98 (24h) | Decarboxylated pyrazole |
| pH 7.4 (PBS) | 12 (72h) | Hydroxylated derivative |
| UV light (254 nm) | 45 (6h) | Ring-opened ketone |
Stability studies indicate susceptibility to acidic hydrolysis and photodegradation .
科学研究应用
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds structurally similar to 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study : In a controlled study involving murine models, pyrazole derivatives demonstrated a significant reduction in inflammation markers post-treatment, suggesting their potential as anti-inflammatory agents.
Antitumor Activity
The compound has been investigated for its antitumor properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cell lines.
Case Study : A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potent antitumor activity.
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been documented extensively. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death.
Material Science Applications
Beyond biological applications, this compound is being explored for its utility in material sciences, particularly in the development of novel polymers and nanomaterials due to its unique structural properties.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antitumor | Induction of apoptosis and cell cycle arrest | |
| Antimicrobial | Disruption of microbial membranes |
Table 2: Case Study Findings
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their function.
相似化合物的比较
- 1-(3-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid
- 1-(4-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid
- 1-(3-Bromophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid
Comparison: 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid is unique due to the presence of both the 3-chlorophenyl and methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development and other applications.
生物活性
1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole ring substituted with a 3-chlorophenyl group and a methoxy group. Its molecular formula is with a CAS number of 55983-75-0. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O₃ |
| Molecular Weight | 252.65 g/mol |
| CAS Number | 55983-75-0 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been investigated for its efficacy against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : Research by Bouabdallah et al. demonstrated that pyrazole derivatives exhibited significant cytotoxic effects on Hep-2 and P815 cancer cell lines, with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Mechanism of Action : The compound's mechanism involves inhibiting specific enzymes by binding to their active sites. This interaction prevents substrate binding, thereby inhibiting catalytic activity. The structural features allow the formation of hydrogen bonds and hydrophobic interactions with target proteins.
- Inhibition Studies : A study indicated that several pyrazole derivatives, including the compound , showed promising results against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with varying IC₅₀ values indicating their potency .
Table 2: Anticancer Activity Summary
| Study Reference | Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxicity |
| Wei et al. | A549 | 26 | Effective growth inhibition |
| Xia et al. | MCF7 | 49.85 | Induced apoptosis |
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence signaling pathways involved in cancer cell proliferation and survival.
Enzyme Inhibition
The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been linked to the induction of apoptosis in cancer cells .
Induction of Apoptosis
Studies indicate that treatment with this compound leads to morphological changes in cancer cells consistent with apoptosis, such as DNA fragmentation and cell cycle arrest at the G1 phase .
常见问题
Q. What are the typical synthetic routes for 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid?
The compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting a chlorinated pyrazole precursor (e.g., 5-chloro-1-arylpyrazole) with a phenol derivative (e.g., 3-chlorophenol) in the presence of a base like K₂CO₃. The reaction typically proceeds under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) for 12–24 hours, followed by acidification to isolate the carboxylic acid . Modifications to substituents on the pyrazole core may require multi-step sequences, including ester hydrolysis or protection/deprotection strategies .
Q. How is the compound characterized structurally?
Key characterization methods include:
- X-ray crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid group) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the chlorophenyl (δ 7.2–7.5 ppm), methoxy (δ ~3.8 ppm), and carboxylic acid (δ ~12 ppm) groups .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₁H₉ClN₂O₃) .
Q. What safety precautions are recommended for handling this compound?
While specific GHS classifications are unavailable for this compound, general pyrazole-carboxylic acid handling guidelines apply:
- Use personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid inhalation/ingestion; rinse skin/eyes with water if exposed.
- Store in a cool, dry environment (≤25°C) away from oxidizers .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural elucidation?
Contradictions may arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism).
- X-ray crystallography : Provides unambiguous confirmation of the solid-state structure .
- HPLC-MS : Identifies impurities or degradation products .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst screening : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) .
- Protecting groups : Use methyl esters for the carboxylic acid moiety to prevent side reactions during intermediate steps .
Q. How does the chlorophenyl substituent influence the compound’s stability under varying pH conditions?
- The electron-withdrawing chloro group increases the carboxylic acid’s acidity (lower pKa), enhancing solubility in basic aqueous solutions.
- Stability studies (e.g., HPLC monitoring over 48 hours at pH 2–12) can identify degradation pathways (e.g., ester hydrolysis or demethylation) .
Q. What analytical methods validate purity for pharmacological studies?
- HPLC-DAD/UV : Quantifies purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid).
- Elemental analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for storage recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
